molecular formula C14H10BrClO2 B2908829 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde CAS No. 378763-53-2

3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde

Cat. No.: B2908829
CAS No.: 378763-53-2
M. Wt: 325.59
InChI Key: SKWSCRSUOSVEJO-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-hydroxybenzaldehyde followed by a subsequent chloromethylation reaction. The reaction conditions require careful control of temperature, solvent choice, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

  • Reduction: The aldehyde group can be reduced to form an alcohol.

  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzoic acid.

  • Reduction: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are being studied for their therapeutic potential. They may serve as lead compounds in the development of new drugs.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

  • 3-Bromo-2-hydroxybenzaldehyde

  • 5-(2-chlorobenzyl)-2-hydroxybenzaldehyde

  • 3-Bromo-5-(2-chlorobenzyl)benzaldehyde

Uniqueness: 3-Bromo-5-(2-chlorobenzyl)-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-7-9(6-11(8-17)14(12)18)5-10-3-1-2-4-13(10)16/h1-4,6-8,18H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSCRSUOSVEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)Br)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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